molecular formula C11H21NO3 B12441269 Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate

Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate

Cat. No.: B12441269
M. Wt: 215.29 g/mol
InChI Key: MXTVBAOOMOMSTO-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a prop-2-en-1-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol and allyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group in Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxypropyl group.

    Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used as a probe to investigate the mechanisms of enzyme inhibition.

Medicine: this compound has potential applications in drug development. It is explored for its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and polymers. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate involves its interaction with specific molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, which is useful in therapeutic applications.

Comparison with Similar Compounds

  • Tert-butyl N-(2-hydroxyethyl)-N-(prop-2-EN-1-YL)carbamate
  • Tert-butyl N-(3-hydroxypropyl)-N-(methyl)carbamate
  • Tert-butyl N-(3-hydroxypropyl)-N-(but-2-EN-1-YL)carbamate

Comparison:

  • Tert-butyl N-(3-hydroxypropyl)-N-(prop-2-EN-1-YL)carbamate is unique due to the presence of both a hydroxypropyl group and an allyl group, which confer distinct chemical reactivity and biological activity.
  • Tert-butyl N-(2-hydroxyethyl)-N-(prop-2-EN-1-YL)carbamate differs by having a shorter hydroxyethyl chain, which may affect its solubility and reactivity.
  • Tert-butyl N-(3-hydroxypropyl)-N-(methyl)carbamate lacks the allyl group, which may result in different biological activity and chemical properties.
  • Tert-butyl N-(3-hydroxypropyl)-N-(but-2-EN-1-YL)carbamate has a longer butenyl chain, which may influence its steric properties and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-7-12(8-6-9-13)10(14)15-11(2,3)4/h5,13H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVBAOOMOMSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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